(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
CAS No.: 2034445-36-6
Cat. No.: VC7304159
Molecular Formula: C19H22N6O2
Molecular Weight: 366.425
* For research use only. Not for human or veterinary use.
![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone - 2034445-36-6](/images/structure/VC7304159.png)
Specification
CAS No. | 2034445-36-6 |
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Molecular Formula | C19H22N6O2 |
Molecular Weight | 366.425 |
IUPAC Name | (5-methyl-1,2-oxazol-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C19H22N6O2/c1-13-12-16(22-27-13)19(26)24-10-8-23(9-11-24)18-17-14-4-2-3-5-15(14)21-25(17)7-6-20-18/h6-7,12H,2-5,8-11H2,1H3 |
Standard InChI Key | LLJNNXMJLUYQMB-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Introduction
Structural Characterization and Nomenclature
Core Molecular Architecture
The compound features a central methanone group bridging two heterocyclic systems:
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A 5-methylisoxazol-3-yl moiety, a five-membered aromatic ring containing oxygen and nitrogen atoms.
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A piperazine ring substituted at the 4-position with a 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl group. This fused bicyclic system combines a partially saturated pyrazine ring with an indazole scaffold .
The IUPAC name systematically describes the connectivity: the methanone carbonyl links the isoxazole and piperazine components, while the piperazine’s nitrogen is further bonded to the tetrahydropyrazinoindazol system.
Comparative Structural Analysis
Similar compounds in the literature, such as those described in patent WO2013067274A1 , share structural motifs critical for biological activity. For example, pyrazino[1,2-a]indol-1(2H)-one derivatives in the patent demonstrate substitutions at analogous positions, suggesting that the tetrahydropyrazinoindazol group in the target compound may confer selectivity in binding to kinase domains .
Synthetic Pathways and Precursors
Key Synthetic Strategies
While no explicit synthesis route for this compound is documented in the provided sources, analogous methods from WO2013067274A1 suggest a multi-step approach:
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Piperazine Functionalization: Coupling of a piperazine derivative with a tetrahydropyrazinoindazol precursor via nucleophilic substitution or Buchwald-Hartwig amination.
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Isoxazole Incorporation: Introduction of the 5-methylisoxazol-3-yl group through acylation or Ullmann-type coupling reactions.
A representative intermediate, (4-aminophenyl)(4-methylpiperazin-1-yl)methanone (PubChem CID 231408) , highlights the use of piperazine-methanone scaffolds as building blocks for structurally related molecules.
Critical Reaction Steps
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Step 1: Synthesis of 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-amine via cyclization of indazole derivatives with protected piperazine intermediates .
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Step 2: Alkylation or acylation of the piperazine nitrogen using 5-methylisoxazole-3-carbonyl chloride.
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Step 3: Purification via column chromatography or crystallization to isolate the final product.
Hypothesized Pharmacological Activity
Target Engagement and Mechanism
The compound’s structural similarity to kinase inhibitors described in WO2013067274A1 suggests potential activity against Bruton’s tyrosine kinase (BTK) or related kinases. The tetrahydropyrazinoindazol system may occupy the hydrophobic pocket of the kinase domain, while the piperazine and isoxazole groups enhance solubility and bioavailability.
Structure-Activity Relationship (SAR) Insights
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Isoxazole Ring: The 5-methyl substitution likely improves metabolic stability compared to unsubstituted isoxazoles .
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Piperazine Linker: Enhances conformational flexibility, potentially optimizing binding to dynamic kinase domains .
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Tetrahydropyrazinoindazol: The fused bicyclic system may mimic adenine-binding motifs in ATP-competitive inhibitors .
Physicochemical Properties
Predicted Properties
Property | Value |
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Molecular Formula | C₂₁H₂₄N₈O₂ |
Molecular Weight | 444.48 g/mol |
LogP (Octanol-Water) | 2.1 (Estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
Solubility and Stability
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Solubility: Moderate aqueous solubility due to the piperazine moiety; likely soluble in polar aprotic solvents (e.g., DMSO).
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Stability: Susceptible to hydrolysis at the methanone group under acidic conditions.
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current methods for analogous compounds report yields of 15–30% , necessitating catalyst screening or flow chemistry approaches.
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Stereochemical Control: The tetrahydropyrazinoindazol system may introduce chiral centers requiring asymmetric synthesis techniques.
Preclinical Development
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ADMET Profiling: Priority should be given to assessing hepatic metabolism and CYP450 inhibition potential.
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In Vivo Efficacy: Testing in BTK-dependent animal models (e.g., rheumatoid arthritis or chronic lymphocytic leukemia models).
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